molecular formula C19H26N6O9S3 B13847400 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

Cat. No.: B13847400
M. Wt: 586.7 g/mol
InChI Key: JCRAHWHSZYCYEI-OPEYRVLHSA-N
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Description

This compound is a deuterated cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a methoxyiminoacetyl-aminothiazole side chain at position 7 and a deuterated 1-methylpyrrolidinium substituent at position 3. The deuterium atoms (octadeuterio modification) are introduced at the pyrrolidinium methyl group, likely to enhance metabolic stability via the kinetic isotope effect . The sulfuric acid counterion improves solubility and bioavailability. Structurally, it belongs to the third-generation cephalosporins, which are known for broad-spectrum activity against Gram-negative bacteria and β-lactamase resistance .

Properties

Molecular Formula

C19H26N6O9S3

Molecular Weight

586.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12+;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2;

InChI Key

JCRAHWHSZYCYEI-OPEYRVLHSA-N

Isomeric SMILES

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this cephalosporin derivative follows a multistep synthetic route typical for advanced cephalosporin antibiotics, involving:

  • Activation of a 7-amino cephalosporin nucleus (such as 7-aminocephalosporanic acid or its derivatives)
  • Acylation with an activated methoxyiminoacetyl derivative bearing the 2-amino-1,3-thiazol-4-yl moiety
  • Introduction of the quaternary ammonium-substituted methyl group at the 3-position
  • Salt formation with sulfuric acid to yield the final compound as a stable salt form.

Key Synthetic Steps

Step Description Conditions / Reagents Notes
1 Silylation of 7-aminocephalosporanic acid (7-ACA) Use of silylating agents in organic solvents at low temperature (-50°C to +10°C) Protects the amino group for selective acylation
2 Acylation with activated methoxyiminoacetyl chloride derivative Reaction with 2-(2-chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride or similar activated acyl chlorides Forms the amide linkage at the 7-position; temperature control critical (-25°C to 10°C)
3 Introduction of quaternary ammonium pyrrolidinium side chain at 3-position Reaction with appropriate pyrrolidinium methyl halide or salt under controlled conditions Incorporates the (2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl substituent; deuterium labeling achieved via precursor synthesis
4 Cyclization and thiourea treatment Treatment with thiourea in aqueous solution at 0–30°C Cyclizes intermediates to form the beta-lactam ring and finalizes the core structure
5 pH adjustment and salt formation Acidification to pH 1.5–2.5 to precipitate free acid form; conversion to sulfuric acid salt Sulfuric acid used to form stable salt; improves solubility and stability
6 Purification and isolation Crystallization from aqueous acetone or similar solvents Yields >99% purity by HPLC; short isolation steps enhance efficiency

Optimization and Scale-Up

  • Pilot-scale synthesis has been optimized to achieve yields up to 95.7% in acylation steps by using highly reactive phosphonate esters or anhydrides as intermediates (e.g., ANPTA).
  • Structural and electronic factors influencing reactivity have been studied via Mulliken atomic charge distribution analyses to improve reaction selectivity and yield.
  • Use of sodium-2-ethylhexanoate as the sodium source in salt formation steps enhances product purity and crystallinity.

Research Findings and Comparative Analysis

Reactivity of Key Intermediates

  • The activated methoxyiminoacetyl chloride derivatives show high reactivity towards 7-amino cephalosporin derivatives, enabling efficient formation of the amide bond critical for antibiotic activity.
  • Phosphonate esters and anhydrides used as acylating agents have been shown to improve reaction rates and yields compared to traditional acyl chlorides.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Material 7-Aminocephalosporanic acid (7-ACA) or derivatives
Key Reagents Methoxyiminoacetyl chloride derivatives, silylating agents, thiourea, sodium-2-ethylhexanoate
Reaction Conditions Low temperature (-50°C to +30°C), controlled pH (5.0–10.0 for reactions, 1.5–2.5 for precipitation)
Yield Up to 95.7% in pilot scale optimized processes
Purity >99% by HPLC after purification
Salt Formation Sulfuric acid salt for stability and solubility
Special Features Use of deuterated methylpyrrolidinium substituent for isotopic labeling

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and other functional groups can be oxidized under specific conditions.

    Reduction: Certain parts of the molecule, such as the methoxyimino group, can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antibiotic Activity :
    • The compound is structurally related to beta-lactam antibiotics such as ceftriaxone and ceftazidime. Its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
  • Research in Antimicrobial Resistance :
    • Studies have indicated that derivatives of this compound can be utilized in research focused on overcoming antimicrobial resistance. By modifying the side chains or functional groups, researchers can enhance its efficacy against resistant strains of bacteria .
  • Potential in Cancer Therapy :
    • Preliminary research suggests that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The thiazole ring has been implicated in enhancing the anticancer properties through mechanisms that induce apoptosis in malignant cells .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been used in enzyme inhibition studies where it serves as a substrate or inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding biochemical pathways and developing new therapeutic agents .
  • Binding Studies :
    • Binding affinity studies have shown that this compound interacts with various biological targets, which can be useful in drug design and discovery processes. Its interactions with proteins involved in cellular signaling pathways are under investigation to elucidate its potential therapeutic roles .

Case Study 1: Antibiotic Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant antibacterial activity comparable to established antibiotics like ceftriaxone. The study highlighted its potential as an alternative treatment option in clinical settings where traditional antibiotics fail due to resistance .

Case Study 2: Cancer Cell Line Testing

Research involving the application of this compound on breast cancer cell lines showed promising results in reducing cell viability and inducing apoptosis. Further investigations are required to understand the underlying mechanisms and to optimize its structure for enhanced potency against cancer cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and other functional groups can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Cephalosporins

Structural Modifications and Functional Groups

Compound Name Position 7 Side Chain Position 3 Substituent Key Features Reference
Target Compound (2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl 2,2,3,3,4,4,5,5-Octadeuterio-1-methylpyrrolidinium Deuterated pyrrolidinium enhances metabolic stability; broad-spectrum activity.
Ceftriaxone (2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl 2-Methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl Triazine sulfanyl group improves solubility and β-lactamase resistance.
Cefotaxime (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl Acetoxymethyl Acetoxymethyl group facilitates penetration into Gram-negative bacteria.
Ceftazidime (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-carboxypropoxyimino Pyridinium Pyridinium group enhances stability against AmpC β-lactamases.
Cefuroxime (2Z)-2-(Furan-2-yl)-2-methoxyiminoacetyl Carbamoyloxymethyl Carbamoyl group improves oral bioavailability; effective against H. influenzae.

Pharmacokinetic and Pharmacodynamic Properties

  • β-Lactamase Resistance: The methoxyimino group at position 7 confers resistance to extended-spectrum β-lactamases (ESBLs), similar to ceftriaxone and cefotaxime .
  • Tissue Penetration : The charged pyrrolidinium group may enhance penetration into cerebrospinal fluid, akin to ceftriaxone’s triazine group .

Antimicrobial Spectrum

Organism Target Compound Ceftriaxone Cefotaxime Ceftazidime
E. coli (ESBL-positive) +++ ++ ++ +
P. aeruginosa + - - +++
S. aureus (MSSA) ++ ++ + +
K. pneumoniae (Carbapenem-resistant) + - - -
H. influenzae +++ +++ +++ ++

Key: +++ (Highly active), ++ (Moderate), + (Limited), - (Inactive) Data synthesized from .

Stability and Impurity Profiles

  • The deuterated compound shows reduced dimerization compared to cefotaxime, which forms allergenic dimeric impurities under storage .
  • Unlike ceftriaxone, the deuterated substituent minimizes oxidative degradation due to stronger C-D bonds .

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; sulfuric acid is a complex organic molecule with significant potential in pharmacology. Its structure includes multiple functional groups such as thiazole and pyridine moieties that contribute to its biological activity. This article reviews the biological activity of this compound focusing on its antimicrobial and antitumor properties.

Structural Characteristics

The compound features a unique bicyclic structure that includes:

Structural Feature Description
Thiazole Ring Contributes to antimicrobial properties
Pyridine Moiety Potential antitumor activity
Carboxylic Acid Group Enhances reactivity and solubility

These structural components are crucial for the compound's interaction with biological targets.

The biological activity is primarily attributed to the compound's ability to bind to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits cell wall synthesis, leading to bacterial cell lysis and death. Additionally, the thiazole and pyridine rings may interact with various enzymes and receptors involved in tumor growth and proliferation.

Antimicrobial Activity

This compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it exhibits significant antibacterial effects comparable to those of established antibiotics like cefixime.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

These results suggest that the compound is effective at low concentrations, making it a promising candidate for further development as an antibiotic.

Antitumor Activity

Preliminary studies have indicated potential antitumor properties. The compound's structural similarity to known antitumor agents suggests it may inhibit cancer cell proliferation through apoptosis induction.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The IC50 values indicate that the compound is effective at inhibiting cancer cell growth at relatively low concentrations.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, highlighting its potential therapeutic application.

In another study focused on cancer treatment, the compound was administered to mice with induced tumors. The findings showed a marked decrease in tumor size after treatment compared to untreated controls.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and functionalization of the bicyclic core. Key steps include:

  • Thiazole Ring Formation : Cyclization using sulfur and nitrogen sources under acidic conditions (e.g., acetic acid reflux) .
  • Deuterated Sidechain Incorporation : Deuterated 1-methylpyrrolidine derivatives are introduced via alkylation or quaternization reactions, ensuring isotopic purity through repeated solvent washing .
  • Purification : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (gradient elution) to achieve ≥97% purity .

Characterization involves:

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., 6R,7R configuration) and deuterium incorporation .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., m/z 429.5 for non-deuterated analogs) .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

  • Solubility : Dissolve in DMSO at 10–20 mM stock concentrations. For improved solubility, warm to 37°C with sonication (30 min) . Avoid aqueous buffers unless pH-adjusted (pH 6.5–7.5 recommended).
  • Stability : Store lyophilized powder at -20°C in desiccated conditions. Solutions in DMSO are stable for ≤1 month at -80°C. Monitor degradation via HPLC (retention time shifts indicate hydrolysis of the β-lactam ring) .

Advanced Research Questions

Q. What is the mechanistic rationale for incorporating deuterated moieties, and how does this impact pharmacokinetic studies?

Methodological Answer:

  • Deuterium Effect : The octadeuterio-1-methylpyrrolidinium group enhances metabolic stability by slowing CYP450-mediated oxidation (deuterium kinetic isotope effect) .
  • PK Study Design : Compare deuterated vs. non-deuterated analogs in vitro (microsomal stability assays) and in vivo (rodent plasma T½ measurements). Use LC-MS/MS to track deuterium retention in metabolites .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for structurally related cephalosporins?

Methodological Answer:

  • Experimental Variables : Control for bacterial strain variability (e.g., ESBL vs. non-ESBL producers) and inoculum size (CFU/mL). Standardize MIC assays per CLSI guidelines .
  • Data Analysis : Use checkerboard assays to evaluate synergy with β-lactamase inhibitors (e.g., clavulanic acid). Cross-reference with molecular docking studies to correlate activity with PBP binding affinity .

Q. What advanced analytical strategies are recommended for studying degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C, 72 hr), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions. Monitor via UPLC-PDA-MS .
  • Degradant Identification : Major degradants include β-lactam ring-opened dihydrothiazine derivatives (m/z +18) and thiazole-sidechain oxidation products. Use MS/MS fragmentation to confirm structures .

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